14,15-EE-5(Z)-E

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H36O3 |

|---|---|

分子量 |

324.5 g/mol |

IUPAC 名称 |

(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m0/s1 |

InChI 键 |

KZTLOTWHEAHQAZ-CUZNAYPQSA-N |

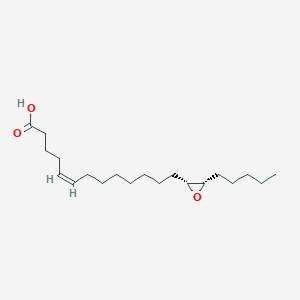

手性 SMILES |

CCCCC[C@H]1[C@H](O1)CCCCCCC/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the endogenous lipid signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs). By competitively inhibiting the actions of EETs, 14,15-EEZE serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the cytochrome P450 epoxygenase pathway. This technical guide provides a comprehensive overview of 14,15-EEZE, including its chemical properties, mechanism of action, and its effects on vascular tone. Detailed experimental protocols for studying its activity and a summary of key quantitative data are also presented.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are considered to be key mediators of endothelium-dependent hyperpolarization and vasodilation in various vascular beds, including the coronary arteries.[2][3] The four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are involved in the regulation of vascular tone, inflammation, and angiogenesis.[1][4]

To investigate the specific roles of EETs, selective antagonists are indispensable. 14,15-EEZE was synthesized and identified as a potent and selective antagonist of EETs, demonstrating preferential inhibition of 14,15-EET-induced vasorelaxation.[3] This compound has been instrumental in confirming the role of EETs as EDHFs and in exploring their signaling pathways.

Chemical Properties and Synthesis

14,15-EEZE is a structural analog of 14,15-EET. The key modification is the saturation of the double bonds at the 8,9 and 11,12 positions, which is thought to contribute to its antagonist properties.

Mechanism of Action

14,15-EEZE exerts its effects by acting as a competitive antagonist at the putative EET receptor.[4] While the specific EET receptor has not yet been cloned, functional studies strongly suggest its existence as a G-protein coupled receptor (GPCR).[7][8][9]

The signaling cascade initiated by EETs in vascular smooth muscle cells is believed to involve the following steps:

-

Receptor Binding: EETs bind to a putative GPCR on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased cAMP levels activate PKA.

-

Potassium Channel Opening: PKA phosphorylates and activates large-conductance calcium-activated potassium channels (BKCa).

-

Hyperpolarization and Vasorelaxation: The opening of BKCa channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle.

14,15-EEZE competitively blocks the initial step of this pathway by preventing EETs from binding to their receptor, thereby inhibiting the entire downstream signaling cascade and preventing vasorelaxation.[3]

Quantitative Data

The inhibitory effects of 14,15-EEZE on EET-induced vasorelaxation have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by 14,15-EEZE (10 µM) [3]

| Agonist (EET Regioisomer) | Maximal Relaxation (%) | Maximal Relaxation with 14,15-EEZE (10 µM) (%) |

| 14,15-EET | 85 ± 5 | 18 ± 3 |

| 11,12-EET | 88 ± 4 | 45 ± 6 |

| 8,9-EET | 82 ± 6 | 50 ± 7 |

| 5,6-EET | 78 ± 7 | 55 ± 8 |

Table 2: Effect of 14,15-EEZE on Vasorelaxation Induced by Other Vasoactive Agents in Bovine Coronary Arteries [3]

| Vasoactive Agent | Pathway | Effect of 14,15-EEZE (10 µM) |

| Sodium Nitroprusside | Nitric Oxide Donor | No significant alteration |

| Iloprost | Prostacyclin Analog | No significant alteration |

| Bimakalim | KATP Channel Opener | No significant alteration |

| NS1619 | BKCa Channel Opener | No significant alteration |

Experimental Protocols

Vascular Reactivity Studies Using Wire Myography

This protocol describes the measurement of isometric tension in isolated bovine coronary artery rings to assess the effects of 14,15-EEZE on EET-induced vasorelaxation.[1][10][11][12][13][14][15]

Materials:

-

Bovine hearts obtained from a local abattoir

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.

-

U46619 (thromboxane A2 mimetic)

-

EET regioisomers (14,15-EET, 11,12-EET, etc.)

-

14,15-EEZE

-

Wire myograph system

-

Dissection microscope and tools

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Vessel Preparation:

-

Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove the surrounding connective and adipose tissue.

-

Cut the artery into 2-3 mm rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a pair of fine forceps.

-

-

Mounting:

-

Mount the arterial rings on two tungsten wires in the chambers of a wire myograph.

-

Fill the chambers with Krebs-Henseleit solution and bubble with 95% O2 / 5% CO2 at 37°C.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.

-

Replace the buffer every 15-20 minutes.

-

To check for viability, contract the rings with a high concentration of potassium chloride (e.g., 60 mM). Rings that do not contract significantly should be discarded.

-

-

Experimental Protocol:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings with a submaximal concentration of U46619 (e.g., 10-100 nM) to achieve a stable contraction of approximately 50-70% of the maximal KCl-induced contraction.

-

Once a stable plateau is reached, add cumulative concentrations of the EET regioisomer to generate a concentration-response curve for relaxation.

-

For antagonist studies, pre-incubate the rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes before pre-contracting with U46619. Then, generate the EET concentration-response curve in the presence of 14,15-EEZE.

-

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by U46619.

-

Compare the concentration-response curves in the absence and presence of 14,15-EEZE.

-

Visualizations

Signaling Pathway of EET-Induced Vasorelaxation and its Inhibition by 14,15-EEZE

Caption: EET signaling pathway in vascular smooth muscle and antagonism by 14,15-EEZE.

Experimental Workflow for Vascular Reactivity Assay

Caption: Workflow for assessing vascular reactivity using wire myography.

Conclusion

14,15-EEZE is a valuable pharmacological tool for investigating the biological roles of EETs. Its selectivity as an antagonist allows for the specific inhibition of the EET signaling pathway, thereby enabling researchers to dissect its contribution to vascular tone regulation and other physiological processes. The data and protocols presented in this guide provide a foundation for the effective use of 14,15-EEZE in cardiovascular research and drug development. Further studies to fully characterize the EET receptor and to develop even more potent and specific antagonists will continue to advance our understanding of this important signaling pathway.

References

- 1. dmt.dk [dmt.dk]

- 2. researchgate.net [researchgate.net]

- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dmt.dk [dmt.dk]

- 11. reprocell.com [reprocell.com]

- 12. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 14,15-Epoxyeicosa-5(Z)-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, a prominent member of the epoxyeicosatrienoic acid (EET) family, is an endogenous signaling molecule derived from the metabolism of arachidonic acid. It plays a crucial role in various physiological processes, particularly in the cardiovascular system where it acts as a potent vasodilator. This technical guide provides a comprehensive overview of its nomenclature, biosynthesis, metabolism, signaling pathways, and key experimental methodologies for its study.

Nomenclature and Structure

The full IUPAC name for 14,15-Epoxyeicosa-5(Z)-enoic acid is (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid [1]. It is also commonly referred to as 14,15-EET. The molecule possesses a 20-carbon chain with three cis (Z) double bonds at positions 5, 8, and 11, and an epoxide ring at the 14,15 position.

Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases[2]. These enzymes introduce an oxygen atom across the double bond at the 14,15-position of arachidonic acid.

The biological activity of 14,15-EET is terminated through its metabolism by soluble epoxide hydrolase (sEH)[2]. This enzyme catalyzes the hydrolysis of the epoxide ring to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[2].

Signaling Pathways

The primary signaling mechanism of 14,15-EET involves its interaction with G-protein coupled receptors (GPCRs) on the cell surface. While a specific high-affinity receptor has been suggested by binding studies, 14,15-EET has also been shown to interact with several prostanoid receptors, albeit with lower affinity[3][4][5].

Activation of these GPCRs, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA)[6][7][8]. PKA, in turn, phosphorylates and activates downstream targets, including large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells[9]. The opening of these potassium channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation.

Quantitative Data

The biological activity of 14,15-EET has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

| Ligand | Cell Type/Membrane | Parameter | Value | Reference |

| [3H]-14,15-EET | Monocyte membranes | Kd | 5.7 nM | [3] |

| 14(R),15(S)-EET | Guinea pig mononuclear cells | Ki | 226.3 nM | [8] |

Table 2: Vasorelaxation Potency

| Species | Vascular Bed | Parameter | Value | Reference |

| Bovine | Coronary Artery | ED50 | ~1 µM | [4] |

| Canine | Coronary Microvessels | EC50 | 3 - 120 pM | [10] |

| Porcine | Coronary Microvessels | EC50 | 3 - 120 pM | [10] |

| Rat | Mesenteric Artery | EC50 | Lower in secondary branches | [11] |

Experimental Protocols

Vasorelaxation Assay Using Bovine Coronary Artery Rings

This protocol outlines the measurement of the vasodilatory effect of 14,15-EET on isolated bovine coronary artery rings.

1. Tissue Preparation:

-

Obtain fresh bovine hearts from a local abattoir.

-

Dissect the left anterior descending coronary artery and place it in ice-cold Krebs buffer.

-

Carefully remove excess connective tissue and cut the artery into 2-3 mm rings.

2. Mounting:

-

Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer.

3. Equilibration and Contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5-10 g.

-

Induce contraction with a thromboxane-mimetic, such as U46619, to achieve a stable submaximal contraction.

4. Data Acquisition:

-

Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath.

-

Record the changes in isometric tension. Relaxation is expressed as a percentage decrease from the pre-contracted tone.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of sEH using a fluorogenic substrate.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl with BSA).

-

Prepare a stock solution of a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the test inhibitor and a known sEH inhibitor (positive control).

-

Prepare a solution of recombinant human sEH enzyme.

2. Assay Procedure:

-

In a 96-well black microplate, add the sEH enzyme to each well (except for the no-enzyme control).

-

Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a short period at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

3. Data Analysis:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of the reaction is proportional to the sEH activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

References

- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis induces increased binding affinity of the monocyte type II FcR for human IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 14,15-EE-5(Z)-E

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET). It has been identified as a selective antagonist of the biological activities of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs) with significant vasodilatory and cardioprotective effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and its utility as a pharmacological tool. The information presented is supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases.[1] They play a crucial role in regulating vascular tone, inflammation, and ion transport.[2] Among the four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 14,15-EET is often the most abundant and has been extensively studied for its vasodilatory properties.[3] The discovery of selective antagonists has been pivotal in elucidating the physiological and pathophysiological roles of EETs. This compound has emerged as a key pharmacological tool for these investigations.[3][4]

Molecular Target and Binding Profile

The primary mechanism of action of this compound is the competitive antagonism at a putative EET receptor.[3][5] While a specific EET receptor has not yet been cloned, functional studies and radioligand binding assays strongly support its existence.

Radioligand Binding Studies

A radiolabeled analog of this compound, [¹²⁵I]iodo-14,15-epoxyeicosa-5(Z)-enoic acid, has been utilized to characterize the antagonist binding site in U937 cell membranes. These studies revealed high-affinity, saturable, and reversible binding. The lack of effect of GTPγS on binding indicates that the radioligand binds as an antagonist.

Table 1: Quantitative Data from Radioligand Binding Assays

| Parameter | Value | Cell Type | Reference |

| KD | 1.11 ± 0.13 nM | U937 cells | [6] |

| Bmax | 1.13 ± 0.04 pmol/mg protein | U937 cells | [6] |

Table 2: Competitive Binding Affinities for the EET Antagonist Binding Site

| Competing Ligand | Order of Potency | Reference |

| 11,12-EET | = 14,15-EET | [6] |

| 8,9-EET | = this compound | [6] |

| 14,15-dihydroxyeicosatrienoic acid | > 15-hydroxyeicosatetraenoic acid | [6] |

Effects on Vascular Tone and Hyperpolarization

This compound effectively inhibits the vasodilatory and hyperpolarizing effects of EETs in various vascular beds, particularly in coronary arteries.

Inhibition of Vasodilation

In pre-constricted bovine coronary artery rings, this compound antagonizes the relaxation induced by all four EET regioisomers, with the most pronounced effect against 14,15-EET.[3][4] It also inhibits the endothelium-dependent relaxation in response to agonists like bradykinin and methacholine, which are known to stimulate endogenous EET production.[3][4] Importantly, it does not affect vasodilation induced by nitric oxide donors (e.g., sodium nitroprusside) or prostacyclin analogs (e.g., iloprost), demonstrating its selectivity for the EET pathway.[3][4]

Table 3: Antagonistic Effects of this compound on Vasodilation

| Agonist | Concentration of this compound | Effect | Vascular Bed | Reference |

| 14,15-EET | 10 µM | ~80% inhibition of relaxation | Bovine Coronary Artery | [7] |

| Bradykinin | 10 µM | ~1000-fold rightward shift in concentration-response curve | Bovine Coronary Artery | [2] |

Inhibition of Hyperpolarization

EETs induce hyperpolarization of vascular smooth muscle cells by activating large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[3] this compound has been shown to block this EET-mediated hyperpolarization, further confirming its role as an EET antagonist.[3][4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by EETs.

The Putative EET Receptor - G-Protein Signaling Pathway

EETs are thought to bind to a G-protein coupled receptor (GPCR), leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA subsequently phosphorylates and opens BKCa channels, resulting in K⁺ efflux, hyperpolarization, and vasodilation. This compound competitively inhibits the initial step of this cascade by blocking EET binding to the receptor.

Interaction with TRPV4 Channels

EETs have been shown to activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, leading to Ca²⁺ influx. While direct studies on the effect of this compound on this specific interaction are limited, as a competitive antagonist at the EET binding site, it is expected to block EET-mediated activation of TRPV4.

Relationship with Peroxisome Proliferator-Activated Receptors (PPARs)

The interaction of this compound with PPARs appears to be indirect. While EETs themselves are weak activators of PPARs, their metabolites, dihydroxyeicosatrienoic acids (DHETs), formed by the action of soluble epoxide hydrolase (sEH), are more potent activators, particularly of PPARα.[4] There is currently no direct evidence to suggest that this compound or its metabolites directly bind to or modulate the activity of PPARs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on established protocols in the field.

Vascular Relaxation Assay (Wire Myography)

This protocol is used to assess the effect of this compound on EET-induced vasodilation.

-

Tissue Preparation: Bovine coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of connective tissue and cut into 2-3 mm rings.

-

Mounting: The arterial rings are mounted on two wires in a wire myograph chamber filled with PSS, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

-

Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-constricted with a thromboxane A₂ mimetic, U46619, to a stable tone.

-

Antagonist Incubation: Vehicle or this compound (e.g., 10 µM) is added to the chambers and incubated for 20-30 minutes.

-

Agonist Concentration-Response: A cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) is generated by adding increasing concentrations of the agonist to the chambers.

-

Data Analysis: The relaxation at each agonist concentration is expressed as a percentage of the pre-constriction tone. IC₅₀ or pA₂ values can be calculated to quantify the antagonist potency.

Radioligand Binding Assay

This protocol is used to determine the binding characteristics of this compound to the putative EET receptor.

-

Membrane Preparation: U937 cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled [¹²⁵I]iodo-14,15-epoxyeicosa-5(Z)-enoic acid and increasing concentrations of unlabeled this compound or other competing ligands.

-

Incubation: The plate is incubated at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from the total binding to obtain specific binding. KD, Bmax, and Ki values are calculated using appropriate software.

Measurement of Membrane Potential (Electrophysiology)

This protocol is used to assess the effect of this compound on EET-induced hyperpolarization.

-

Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure the membrane potential of single cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.

-

Drug Application: The cells are perfused with an external solution containing an EET agonist (e.g., 14,15-EET) in the presence or absence of this compound.

-

Data Acquisition and Analysis: Changes in membrane potential are recorded and analyzed to determine the extent of hyperpolarization and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the physiological roles of EETs. Its mechanism of action as a selective antagonist at a putative EET receptor is well-supported by functional and binding studies. By inhibiting EET-induced vasodilation and hyperpolarization, this compound allows for the specific investigation of EET-mediated signaling pathways in various physiological and pathological contexts. Further research, including the definitive identification and cloning of the EET receptor, will provide even greater insight into the precise molecular interactions of this important antagonist.

References

- 1. Endogenous vitamin E metabolites mediate allosteric PPARγ activation with unprecedented co-regulatory interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Biological Function of 14,15-EE-5(Z)-E

December 2025

Abstract

This technical guide provides a comprehensive overview of the biological functions of 14,15-epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EE-5(Z)-E or 14,15-EEZE. Primarily characterized as a selective antagonist of epoxyeicosatrienoic acids (EETs), 14,15-EEZE serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of EETs. This document details its mechanism of action, its effects on various biological systems, and its metabolism. Particular focus is given to its role in the cardiovascular system and in cancer biology. This guide also provides detailed experimental protocols for key assays used to characterize its function and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.

Introduction to this compound (14,15-EEZE)

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] Unlike its parent compound, 14,15-EEZE exhibits potent antagonist activity against EETs, making it an invaluable tool for studying the biological effects of these lipid signaling molecules.[1][2] EETs are known to be involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[3][4] By selectively blocking the actions of EETs, 14,15-EEZE has been instrumental in defining the signaling pathways and cellular responses mediated by these endogenous eicosanoids.

Antagonist Activity and Quantitative Data

The primary biological function of 14,15-EEZE is its ability to competitively inhibit the actions of EETs. This has been demonstrated in various experimental systems, most notably in the context of vascular reactivity.

Inhibition of Vasodilation

In bovine coronary arteries pre-constricted with the thromboxane A2 mimetic U46619, 14,15-EET induces a concentration-dependent relaxation with an ED₅₀ of approximately 1 µM.[5] Pre-incubation with 14,15-EEZE (10 µmol/L) significantly inhibits this relaxation.[2] While 14,15-EEZE is a pan-EET antagonist, it shows the most potent inhibition against 14,15-EET.[1]

| Parameter | 14,15-EET | 11,12-EET | 8,9-EET | 5,6-EET | Reference |

| Maximal Relaxation (%) | ~80-90% | ~80-90% | ~80-90% | ~80-90% | [2] |

| Maximal Relaxation with 10 µM 14,15-EEZE (%) | ~18% | Inhibited | Inhibited | Inhibited | [2] |

| ED₅₀ for Vasodilation | ~2.2 µM | - | - | - | [6] |

Table 1: Antagonistic Effect of 14,15-EEZE on EET-Induced Vasodilation in Bovine Coronary Arteries.

Inhibition of Cancer Cell Migration and Invasion

In the context of cancer biology, EETs have been shown to promote cell migration and invasion. 14,15-EEZE has been demonstrated to inhibit these pro-metastatic effects in various cancer cell lines, including prostate cancer.

| Assay | Cell Line | Treatment | Effect of 14,15-EEZE | Reference |

| Migration | Prostate Cancer (PC-3) | 11,12-EET | Inhibition of EET-induced migration | - |

| Invasion | Breast Cancer (MCF-7) | 14,15-EET | Inhibition of EET-induced invasion | [7] |

Table 2: Inhibitory Effects of 14,15-EEZE on Cancer Cell Motility. (Note: Specific IC50 values for migration/invasion inhibition are not consistently reported in the literature).

Signaling Pathways Blocked by 14,15-EEZE

By antagonizing EETs, 14,15-EEZE effectively blocks the downstream signaling pathways activated by these eicosanoids.

G-Protein Coupled Receptor (GPCR) Signaling in the Vasculature

EETs are known to induce vasodilation through a G-protein coupled receptor, likely coupled to a Gs alpha subunit.[6] This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and opens large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. 14,15-EEZE blocks the initial binding of EETs to the GPCR, thereby inhibiting this entire signaling cascade.

References

- 1. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for Migration and Invasion Studies in Prostate Cancer. | Semantic Scholar [semanticscholar.org]

- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Cell migration and invasion assays [bio-protocol.org]

- 7. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

14,15-EE-5(Z)-E as an Epoxyeicosatrienoic Acid Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These molecules, existing as four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), are crucial mediators in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell proliferation.[1][2] The biological activities of EETs are terminated primarily through their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1][3] The study of EET signaling has been greatly advanced by the development of selective antagonists. Among these, 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also commonly referred to as 14,15-EEZE, has emerged as a valuable pharmacological tool for elucidating the roles of EETs in various biological systems. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an EET antagonist, its application in experimental research, and the signaling pathways it helps to unravel.

Mechanism of Action

This compound is a structural analog of 14,15-EET that functions as a competitive antagonist at the putative EET receptor(s).[4][5] While a specific high-affinity EET receptor has yet to be definitively identified, functional studies and binding assays strongly suggest the presence of G-protein coupled receptors (GPCRs) that mediate the effects of EETs.[1][2] this compound competitively inhibits the binding of EETs to these sites, thereby blocking their downstream signaling cascades.[5]

Notably, this compound has been shown to be most effective in inhibiting the actions of 14,15-EET, although it also antagonizes the effects of other EET regioisomers.[4] It does not significantly affect the synthesis of EETs or other eicosanoids like 20-hydroxyeicosatetraenoic acid (20-HETE).[4] Furthermore, it does not appear to directly modulate the activity of other key signaling molecules involved in vascular tone regulation, such as nitric oxide or prostacyclin, nor does it directly open or close potassium channels.[2][4] This selectivity makes this compound a specific tool for investigating EET-mediated biological responses.

Quantitative Data: Antagonist Potency

The antagonist potency of this compound has been characterized in various experimental systems. The following table summarizes the available quantitative data on its inhibitory activity against different EET regioisomers.

| Antagonist | Agonist (EET Regioisomer) | Assay System | Parameter | Value | Reference |

| This compound | 14,15-EET | Bovine Coronary Artery Rings | % Inhibition of Relaxation (at 10 µM) | ~80% | [4] |

| This compound | 11,12-EET | Bovine Coronary Artery Rings | Inhibition of Relaxation | Yes | [4] |

| This compound | 8,9-EET | Bovine Coronary Artery Rings | Inhibition of Relaxation | Yes | [4] |

| This compound | 5,6-EET | Bovine Coronary Artery Rings | Inhibition of Relaxation | Yes | [4] |

| This compound | 14,15-EET | U937 Cell Membranes | Ki | Not explicitly stated, but competes for binding | [6] |

Note: Explicit IC50 or Ki values for this compound against all EET regioisomers are not consistently reported in a single comprehensive study. The data presented reflects the reported inhibitory effects at specific concentrations.

Experimental Protocols

Vascular Reactivity Assay: Isometric Tension Recording in Bovine Coronary Arteries

This protocol describes the methodology to assess the antagonist effect of this compound on EET-induced vasodilation in isolated bovine coronary artery rings.

Materials:

-

Bovine hearts obtained from a local abattoir

-

Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

-

U46619 (thromboxane A2 mimetic)

-

EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-bicarbonate buffer.

-

Carefully remove excess connective tissue and fat.

-

Cut the artery into 3-5 mm rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps if required for specific experimental aims.

-

-

Mounting:

-

Mount the arterial rings on two stainless steel hooks in an organ bath filled with Krebs-bicarbonate buffer.

-

Maintain the buffer at 37°C and continuously aerate with carbogen gas.

-

-

Equilibration and Pre-tensioning:

-

Allow the rings to equilibrate for at least 60 minutes.

-

Gradually increase the tension to a baseline of approximately 5 grams, washing the rings with fresh buffer every 15-20 minutes.

-

-

Pre-constriction:

-

Constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction plateau.

-

-

Antagonist Incubation:

-

For antagonist experiments, pre-incubate the rings with this compound (e.g., 10 µM) for 20-30 minutes prior to the addition of the agonist.

-

-

Agonist-induced Relaxation:

-

Generate cumulative concentration-response curves to the desired EET regioisomer (e.g., 1 nM to 10 µM).

-

Record the relaxation as a percentage decrease from the U46619-induced pre-constriction.

-

-

Data Analysis:

-

Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.

-

Radioligand Binding Assay: Competitive Inhibition in U937 Cell Membranes

This protocol outlines a competitive binding assay to characterize the interaction of this compound with EET binding sites using a radiolabeled EET analog.

Materials:

-

U937 human monocytic cells

-

Radiolabeled EET agonist (e.g., [³H]-14,15-EET or a suitable radioiodinated analog)

-

Unlabeled EETs and this compound

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Binding buffer (e.g., membrane buffer with 0.1% BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Harvest U937 cells and wash with cold phosphate-buffered saline (PBS).

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

-

Add a fixed concentration of the radiolabeled EET agonist (typically at or below its Kd value).

-

Add increasing concentrations of the unlabeled competitor (this compound or unlabeled EETs).

-

For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled EET (e.g., 10 µM) in addition to the radioligand.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

EETs exert their effects through complex signaling cascades. This compound serves as a critical tool to dissect these pathways by selectively blocking the initial step of receptor activation.

EET-Mediated Vasodilation Pathway

EETs are known to cause vasodilation by hyperpolarizing vascular smooth muscle cells. This is primarily achieved through the activation of potassium channels. The following diagram illustrates the proposed signaling pathway.

Caption: EET-mediated vasodilation signaling pathway.

Experimental Workflow for Vascular Reactivity Assay

The following diagram outlines the logical flow of the vascular reactivity experiment described in the protocol section.

Caption: Workflow for the vascular reactivity assay.

EET Signaling in Cell Proliferation and Migration

In addition to their role in vasoregulation, EETs have been implicated in cell proliferation and migration, processes that are particularly relevant in cancer biology. These effects are often mediated through the activation of receptor tyrosine kinases and downstream signaling pathways like PI3K/Akt and ERK/MAPK. This compound can be utilized to investigate the role of EETs in these processes.

Caption: EET signaling in cell proliferation and migration.

Conclusion

This compound is a pivotal tool for researchers in the field of eicosanoid biology. Its ability to selectively antagonize the actions of EETs has been instrumental in defining the physiological and pathophysiological roles of these lipid mediators. This technical guide provides a comprehensive overview of the current understanding of this compound, from its mechanism of action and quantitative antagonist profile to detailed experimental protocols and the signaling pathways it helps to elucidate. As research into the therapeutic potential of modulating EET signaling continues, the use of specific antagonists like this compound will remain indispensable for advancing our knowledge and developing novel therapeutic strategies for cardiovascular diseases, inflammation, and cancer.

References

- 1. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), in the context of vascular smooth muscle relaxation. Contrary to being a direct vasodilator, this compound functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are potent endothelium-derived hyperpolarizing factors (EDHFs). By competitively inhibiting the action of EETs, this compound effectively blocks the signaling cascade that leads to vasodilation. This guide will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for studying its effects, and visualize the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction: The Antagonistic Role of this compound

14,15-Epoxyeicosa-5(Z)-enoic acid is a synthetic analog of 14,15-EET. It has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of EETs in the vasculature.[1][2] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are crucial mediators of endothelium-dependent vasodilation, particularly in the coronary circulation.[1] this compound selectively blocks the vasodilatory effects of EETs, making it an invaluable probe for investigating EET-mediated signaling pathways and their contribution to the regulation of vascular tone.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of EETs at their putative receptor sites on vascular smooth muscle cells (VSMCs).[1] It inhibits the vasorelaxation induced by all four EET regioisomers: 14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET. Notably, it exhibits the highest potency against 14,15-EET.[1] By blocking the binding of EETs, this compound prevents the subsequent activation of downstream signaling pathways that lead to vasodilation.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory effects of this compound on EET-induced vasorelaxation have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of EET-Induced Relaxation by this compound in Bovine Coronary Arteries

| EET Regioisomer | Concentration of this compound (µM) | Maximal Relaxation Induced by EET (%) | Maximal Relaxation in Presence of this compound (%) | Percentage Inhibition (%) |

| 14,15-EET | 10 | ~80-90 | 18 | ~80 |

| 11,12-EET | 10 | ~80-90 | Not specified | Significant Inhibition |

| 8,9-EET | 10 | ~80-90 | Not specified | Significant Inhibition |

| 5,6-EET | 10 | ~80-90 | Not specified | Significant Inhibition |

Data compiled from Gauthier et al. (2002), Circulation Research.[1]

Table 2: Inhibition of Bradykinin-Induced Responses by this compound in Small Bovine Coronary Arteries

| Response | Bradykinin Concentration | This compound Concentration (µM) | Response in Absence of this compound | Response in Presence of this compound |

| Hyperpolarization | 10 nM | 3 | 8 mV | 5 mV |

| Dilation | 10 nM | 3 | 43 µm | 14 µm |

| Maximal Relaxation | Concentration-response | 10 | 95% | 55% |

Data compiled from Gauthier et al. (2002), Circulation Research.[1]

Table 3: Binding Affinity of an EET Antagonist Radioligand

| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) |

| 20-[125I]-14,15-EE5ZE | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 |

Data from Chen et al. (2009), Journal of Pharmacology and Experimental Therapeutics.

Signaling Pathways

The vasodilatory action of EETs, which is antagonized by this compound, involves a complex signaling cascade within the vascular smooth muscle cell.

The EET Signaling Cascade

EETs, released from the endothelium, diffuse to adjacent VSMCs and bind to a putative G-protein coupled receptor (GPCR), which is thought to be coupled to a stimulatory G-protein (Gs).[3][4] This activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates large-conductance calcium-activated potassium (BKCa) channels. The opening of BKCa channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and ultimately leading to vasodilation.

Recent evidence also suggests a role for Transient Receptor Potential Vanilloid 4 (TRPV4) channels in mediating EET-induced vasodilation. EETs can activate TRPV4 channels on VSMCs, leading to a localized influx of calcium ("Ca2+ sparks") from the sarcoplasmic reticulum, which in turn activates BKCa channels, contributing to hyperpolarization and relaxation.[5][6]

Visualization of the Signaling Pathway

The following diagram illustrates the proposed signaling pathway of EETs in vascular smooth muscle and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound on vascular smooth muscle relaxation.

Wire Myography for Isometric Tension Recording

This protocol is adapted from standard procedures for studying vascular reactivity in isolated arterial rings.[7][8][9][10][11]

Objective: To measure the effect of this compound on EET-induced relaxation of pre-constricted arterial rings.

Materials:

-

Bovine hearts (source of coronary arteries)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

-

U46619 (thromboxane A2 mimetic)

-

14,15-EET and other EET regioisomers

-

This compound

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Vessel Preparation:

-

Dissect the left anterior descending coronary artery from a fresh bovine heart and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully clean the artery of adhering fat and connective tissue.

-

Cut the artery into 2-3 mm wide rings. Great care should be taken to not damage the endothelium.

-

-

Mounting:

-

Mount each arterial ring on two tungsten wires (typically 40 µm in diameter) in the organ bath of the wire myograph system.

-

The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.

-

-

Equilibration and Viability Check:

-

Allow the mounted rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams.

-

After equilibration, depolarize the rings with a high potassium solution (e.g., Krebs solution with 60 mM KCl) to check for viability. Rings that do not produce a robust contraction should be discarded.

-

Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

-

-

Pre-constriction:

-

Pre-constrict the arterial rings with a submaximal concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction of approximately 50-80% of the maximal KCl-induced contraction.

-

-

Experimental Protocol:

-

Once a stable plateau of contraction is reached, add cumulative concentrations of an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve for relaxation.

-

For antagonist studies, pre-incubate a separate set of pre-constricted rings with this compound (e.g., 10 µM) for 20-30 minutes before adding the cumulative concentrations of the EET.

-

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-constriction induced by U46619.

-

Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.

-

The following diagram outlines the general workflow for a wire myography experiment.

Patch-Clamp Electrophysiology of BKCa Channels

This protocol provides a general framework for studying the activity of single BKCa channels in isolated vascular smooth muscle cells.[12][13]

Objective: To determine if this compound blocks the activation of BKCa channels by EETs.

Materials:

-

Isolated vascular smooth muscle cells (see protocol below)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)

-

Bath solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)

-

14,15-EET

-

This compound

-

Iberiotoxin (a specific BKCa channel blocker)

Procedure for Isolating VSMCs:

-

Dissect a segment of a suitable artery (e.g., bovine coronary artery) and place it in a Ca2+-free physiological salt solution.

-

Remove the endothelium by gently rubbing the intimal surface.

-

Cut the tissue into small pieces and incubate in a dissociation solution containing enzymes such as collagenase and elastase at 37°C for a specified time (e.g., 30-60 minutes).

-

Gently triturate the digested tissue with a pipette to release single smooth muscle cells.

-

Plate the isolated cells on glass coverslips and use them for patch-clamp experiments within a few hours.

Patch-Clamp Protocol (Inside-Out Patch Configuration):

-

Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Seal Formation: Approach a single, healthy VSMC with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Patch Excision: After forming a stable cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane, resulting in an inside-out configuration where the intracellular side of the membrane is facing the bath solution.

-

Recording:

-

Hold the membrane potential at a positive voltage (e.g., +40 mV) to promote the opening of BKCa channels.

-

Record baseline channel activity.

-

Perfuse the bath with a solution containing 14,15-EET and observe the increase in channel activity (open probability).

-

To test the effect of the antagonist, perfuse the patch with a solution containing both 14,15-EET and this compound and observe any reduction in channel activity.

-

Confirm the identity of the channels by applying iberiotoxin to the bath, which should block the channel activity.

-

-

Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Po) of the BKCa channels under different conditions.

-

Compare the Po in the presence of EET alone versus EET plus this compound.

-

The logical relationship for the patch-clamp experiment is depicted below.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 4. Endothelial G protein stimulatory α-subunit is a critical regulator of post-ischemic angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV4 and the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanilloid and Melastatin Transient Receptor Potential Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 14,15-Epoxyeicosa-5(Z)-enoic Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid metabolite of arachidonic acid. Primarily recognized for its role as a selective antagonist of EETs, 14,15-EEZE has become an invaluable pharmacological tool for elucidating the physiological and pathological functions of the epoxygenase pathway. This technical guide provides a comprehensive overview of the 14,15-EEZE signaling pathway, including its mechanism of action, downstream effects, and its implications in various disease states. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

14,15-EEZE primarily functions by competitively antagonizing the effects of epoxyeicosatrienoic acids (EETs), with a particular selectivity for 14,15-EET. EETs are potent signaling molecules that exert a wide range of biological effects, including vasodilation, anti-inflammatory responses, and modulation of cell growth and migration. The antagonistic action of 14,15-EEZE is believed to occur at a putative G-protein coupled receptor (GPCR) for EETs, with recent evidence pointing towards GPR39 as a potential candidate. By blocking the binding of EETs to their receptor, 14,15-EEZE inhibits the initiation of downstream signaling cascades. It is important to note that 14,15-EEZE does not appear to inhibit the synthesis of EETs or other related eicosanoids like 20-hydroxyeicosatetraenoic acid (20-HETE)[1].

Key Signaling Pathways Modulated by 14,15-EEZE

The antagonistic effects of 14,15-EEZE have been demonstrated across various signaling pathways, primarily by inhibiting the actions of EETs.

Vascular Signaling and Vasodilation

In the vasculature, EETs are known as endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation. 14,15-EEZE effectively blocks this EET-induced vasorelaxation[1]. The proposed mechanism involves the inhibition of EET-mediated activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. Activation of these channels leads to potassium efflux, hyperpolarization, and subsequent relaxation of the smooth muscle. 14,15-EEZE does not directly block BKCa channels but rather prevents their activation by EETs[2].

Figure 1: Antagonism of EET-induced vasodilation by 14,15-EEZE.

Cancer Cell Signaling

In the context of cancer biology, EETs have been shown to promote cell proliferation, migration, and angiogenesis. 14,15-EEZE has been demonstrated to inhibit these pro-cancerous effects. Specifically, it can block the EET-induced transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the PI3K/Akt signaling pathway. This inhibition leads to a reduction in cancer cell motility and invasion.

Figure 2: Inhibition of EET-mediated cancer cell signaling by 14,15-EEZE.

Neuroinflammation and Neuroprotection

Emerging evidence suggests a role for EETs in neuroprotection and the modulation of neuroinflammation. 14,15-EET has been shown to protect neurons from apoptosis and promote neurite outgrowth[3][4]. While direct studies on the effect of 14,15-EEZE in neuroinflammatory models are ongoing, its ability to antagonize EETs suggests it could be a valuable tool to investigate the role of the epoxygenase pathway in neurological disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for 14,15-EEZE and its effects on various biological processes.

Table 1: Antagonistic Activity of 14,15-EEZE

| Target/Process | Agonist | Assay System | Effect of 14,15-EEZE | Quantitative Value | Reference |

| Vasodilation | 14,15-EET | Bovine coronary artery rings | Inhibition of relaxation | - | [1] |

| Vasodilation | 11,12-EET | Bovine coronary artery rings | Inhibition of relaxation | - | [1] |

| Myocardial Infarct Size | Endogenous/Exogenous EETs | Canine model of ischemia-reperfusion | Abolished cardioprotective effect | - | [1][5] |

| Endothelial Cell Tube Formation | Hypoxia | Bovine retinal endothelial cells | Suppression of formation | - | [6] |

Table 2: Agonist/Partial Agonist Activity of 14,15-EEZE

| Assay System | Effect | Maximal Response (compared to 14,15-EET) | Reference |

| U46619-precontracted bovine coronary rings | Weak relaxation | 21% (vs. 80% for 14,15-EET) | [7] |

Detailed Experimental Protocols

Synthesis of 14,15-EEZE

The synthesis of 14,15-EEZE has been described in the literature and generally involves the selective epoxidation of a partially saturated arachidonic acid analog. A detailed, step-by-step synthesis protocol can be found in publications by Falck et al.[8]. The general scheme involves the preparation of the appropriate unsaturated fatty acid precursor followed by epoxidation of the 14,15-double bond. Purification is typically achieved by silica gel column chromatography.

Vascular Reactivity Assay (Isometric Tension Measurement)

This protocol is used to assess the effect of 14,15-EEZE on EET-induced vasodilation.

Materials:

-

Isolated coronary artery rings

-

Organ bath system with force transducers

-

Krebs-bicarbonate buffer

-

U46619 (thromboxane A2 mimetic)

-

14,15-EET and other EET regioisomers

-

14,15-EEZE

Procedure:

-

Mount isolated coronary artery rings in an organ bath filled with Krebs-bicarbonate buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Allow the rings to equilibrate under a resting tension of ~5g for 1-2 hours.

-

Pre-constrict the arterial rings with a submaximal concentration of U46619 to achieve a stable contraction.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of an EET (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

-

In a separate set of experiments, pre-incubate the pre-constricted rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes before constructing the EET concentration-response curve.

-

Record the changes in isometric tension using a force transducer and data acquisition system.

-

Calculate the relaxation as a percentage of the pre-constriction induced by U46619.

Figure 3: Workflow for vascular reactivity assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to study the effects of 14,15-EEZE on EET-activated ion channels, such as BKCa channels, in isolated cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

14,15-EET and 14,15-EEZE

Procedure:

-

Prepare patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on an isolated vascular smooth muscle cell.

-

Hold the cell at a specific membrane potential (e.g., -60 mV).

-

Apply voltage steps to elicit channel activity and record baseline currents.

-

Perfuse the cell with a solution containing 14,15-EET and record the changes in channel activity.

-

In a separate experiment or after washout, pre-perfuse the cell with 14,15-EEZE before applying 14,15-EET to determine its inhibitory effect.

-

Analyze the current-voltage relationship and channel open probability.

Figure 4: Workflow for whole-cell patch-clamp experiment.

Cancer Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of 14,15-EEZE on EET-induced cancer cell migration.

Materials:

-

Cancer cell line (e.g., prostate cancer cells)

-

Culture plates

-

Pipette tips or a wound-making tool

-

Cell culture medium

-

11,12-EET or other pro-migratory EETs

-

14,15-EEZE

Procedure:

-

Seed cancer cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Add fresh medium containing the desired treatments: control (vehicle), EET alone, 14,15-EEZE alone, and EET in the presence of 14,15-EEZE.

-

Image the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

Conclusion and Future Directions

14,15-EEZE has proven to be a critical tool for investigating the diverse roles of the EET signaling pathway. Its ability to selectively antagonize EETs has provided significant insights into their functions in vascular biology, cancer progression, and neurology. While much has been learned, several key questions remain. The definitive identification and characterization of the putative EET receptor(s) is a major area of ongoing research. Further studies are also needed to fully elucidate the downstream signaling cascades modulated by EETs and, consequently, inhibited by 14,15-EEZE in various cell types and disease models. The development of more potent and specific EET antagonists, as well as agonists, will undoubtedly continue to advance our understanding of this important lipid signaling pathway and may lead to novel therapeutic strategies for a range of diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-EET promotes mitochondrial biogenesis and protects cortical neurons against oxygen/glucose deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-EET Suppresses Neuronal Apoptosis in Ischemia-Reperfusion Through the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

A Technical Guide to Structural Analogs of 14,15-Epoxyeicosatrienoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 14,15-epoxyeicosatrienoic acids (14,15-EETs), potent signaling molecules with significant therapeutic potential. This document summarizes their structure-activity relationships, quantitative biological data, key signaling pathways, and the experimental protocols used for their evaluation.

Core Concepts

14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a range of biological activities, including vasodilation, anti-inflammatory effects, and promotion of angiogenesis.[1][2] However, its therapeutic utility is limited by its metabolic instability, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4] This has driven the development of structurally modified analogs with improved pharmacokinetic profiles and enhanced or specific biological activities.

The key structural features of 14,15-EET that are critical for its vasodilatory activity include a carbon-1 acidic group, a Δ8 double bond, and a 14(S),15(R)-(cis)-epoxy group.[3] Modifications to these sites have led to the development of both agonists and antagonists of EET activity.[5]

Quantitative Data on 14,15-EET Analogs

The following tables summarize the quantitative data on the biological activity of various 14,15-EET analogs, focusing on their vasodilatory effects and inhibition of soluble epoxide hydrolase (sEH).

Table 1: Vasodilatory Potency of 14,15-EET Analogs in Bovine Coronary Arteries

| Analog | Modification | ED₅₀ (μM) | Maximum Vasorelaxation (% of 14,15-EET) | Reference |

| 14,15-EET | - | 1.0 - 2.2 | 85% (at 10 µM) | [3][6] |

| 14,15-DHET | Epoxide hydrolyzed | ~5.0 | Less potent than 14,15-EET | [3] |

| 14,15-EET-methyl ester | Carboxyl group modification | Active | Retained full activity | [3] |

| 14,15-EET-methylsulfonimide | Carboxyl group modification | Active | Retained full activity | [3] |

| Tetrazole 19 | Carboxylate bioisostere | 0.18 | 12-fold more potent than 14,15-EET | [6] |

| Oxadiazole-5-thione 25 | Carboxylate bioisostere | 0.36 | 6-fold more potent than 14,15-EET | [6] |

| Oxamide 16 | Epoxide bioisostere | 1.7 | Comparable to 14,15-EET | [7] |

| N-iPr-amide 20 | Epoxide bioisostere | 1.7 | Comparable to 14,15-EET | [7] |

| Unsubstituted urea 12 | Epoxide bioisostere | 3.5 | - | [7] |

| 14,15-EEZE | Δ5 double bond | - | Antagonist activity | [8] |

Table 2: sEH Inhibitory Potency of 14,15-EET Analogs

| Analog | Modification | IC₅₀ (nM) | Reference |

| Tetrazole 19 | Carboxylate bioisostere | 11 | [6] |

| Oxadiazole-5-thione 25 | Carboxylate bioisostere | >500 | [6] |

| Unsubstituted urea 12 | Epoxide bioisostere | 16 | [7] |

| Oxamide 16 | Epoxide bioisostere | 59,000 (59 µM) | [7] |

| N-iPr-amide 20 | Epoxide bioisostere | 19,000 (19 µM) | [7] |

Key Signaling Pathways

14,15-EET and its analogs exert their effects through multiple signaling pathways. The vasodilation is primarily mediated by the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells, a process involving a G-protein, likely Gs.[3] Other significant pathways include the mTORC2/Akt and EGFR/ERK/PI3K pathways, which are implicated in cell proliferation and anti-apoptosis.

Experimental Protocols

The evaluation of 14,15-EET analogs typically involves a series of in vitro and in vivo experiments. Below are the methodologies for two key assays.

Bovine Coronary Artery Vasorelaxation Assay

This assay measures the ability of a compound to relax pre-contracted arterial rings, providing a functional measure of its vasodilatory activity.

-

Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into 2-3 mm rings.

-

Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with 95% O₂ and 5% CO₂ at 37°C. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 90 minutes under a resting tension of 5g. After equilibration, the rings are pre-contracted with a thromboxane-mimetic, such as U46619, to a stable tension.

-

Analog Application: Cumulative concentrations of the 14,15-EET analog are added to the organ bath, and the relaxation response is recorded.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. The ED₅₀ (the concentration that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the potency of a compound in inhibiting the sEH enzyme, which is responsible for the metabolic inactivation of EETs.

-

Enzyme and Substrate: Recombinant human sEH is used as the enzyme source. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is used.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (analog) at various concentrations is pre-incubated with the sEH enzyme in a buffer solution.

-

Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate. The hydrolysis of the substrate by sEH generates a fluorescent product.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The development of structural analogs of 14,15-EET represents a promising therapeutic strategy for a variety of cardiovascular and renal diseases.[9][10] By modifying the key structural motifs of the parent molecule, it is possible to create compounds with improved stability, enhanced potency, and specific biological activities. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules.

References

- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 5. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 14,15-EE-5(Z)-E in Vascular Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a valuable pharmacological tool for investigating the role of epoxyeicosatrienoic acids (EETs) in vascular function. EETs are cytochrome P450 metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vascular relaxation and the regulation of blood pressure.[1][2] 14,15-EEZE functions as a selective antagonist of EETs, making it instrumental in elucidating the physiological and pathophysiological roles of the EET signaling pathway in the cardiovascular system.[1][2][3]

These application notes provide detailed protocols for utilizing 14,15-EEZE in vascular relaxation assays, along with a summary of its effects and the underlying signaling mechanisms.

Mechanism of Action